molecular formula C17H21ClN2O2S B5301887 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No. B5301887
M. Wt: 352.9 g/mol
InChI Key: BTHSICCQCCGPHV-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride, also known as PEP005 or ingenol mebutate, is a natural product derived from the plant Euphorbia peplus. It has been found to have antitumor and anti-inflammatory properties and has been studied extensively for its potential use in cancer treatment and skin disorders.

Mechanism of Action

4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride works by activating protein kinase C (PKC) in cells. PKC is an enzyme that plays a key role in cell growth and division. When activated, PKC can induce apoptosis in cancer cells and inhibit the growth of tumors. 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride has been found to have a number of biochemical and physiological effects. In cancer cells, 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride induces apoptosis and inhibits the growth of tumors. It has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride has been found to induce the production of nitric oxide, which has been shown to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride has several advantages for lab experiments. It is a natural product that can be easily synthesized and has been extensively studied for its potential use in cancer treatment and skin disorders. However, there are also some limitations to using 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride in lab experiments. It is a highly reactive compound and can be toxic to cells at high concentrations. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells.

Future Directions

There are several future directions for the study of 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride. One area of research is the development of new cancer treatments that use 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride as a key component. Another area of research is the study of 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride in the treatment of skin disorders such as psoriasis and actinic keratosis. In addition, researchers are exploring the use of 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride in combination with other drugs to enhance its anti-cancer and anti-inflammatory properties. Finally, there is ongoing research to better understand the mechanism of action of 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride and its effects on cells.

Synthesis Methods

4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride can be synthesized from the plant Euphorbia peplus or through chemical synthesis. The chemical synthesis involves the reaction of ingenol with benzenesulfonyl chloride to produce 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride.

Scientific Research Applications

4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride has been extensively studied for its potential use in cancer treatment and skin disorders. In cancer treatment, 4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of skin disorders such as psoriasis and actinic keratosis.

properties

IUPAC Name

4-[2-[[(E)-3-phenylprop-2-enyl]amino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.ClH/c18-22(20,21)17-10-8-16(9-11-17)12-14-19-13-4-7-15-5-2-1-3-6-15;/h1-11,19H,12-14H2,(H2,18,20,21);1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHSICCQCCGPHV-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{2-[(3-Phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride

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